molecular formula C19H20BNO5 B1447405 1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid CAS No. 2096331-36-9

1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid

Cat. No.: B1447405
CAS No.: 2096331-36-9
M. Wt: 353.2 g/mol
InChI Key: KXMCWYXICMXKDS-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid is a compound that combines the structural features of boronic acids and indole derivatives. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, while indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions.

    Boronic Acid Functionalization: The boronic acid group is introduced through hydroboration or borylation reactions. Hydroboration involves the addition of a borane reagent to an alkene or alkyne, while borylation typically involves the use of a boronic ester or boronic acid derivative.

    Protection with Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to a boronic ester or borate.

    Reduction: The indole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid is primarily utilized as a building block in the synthesis of biologically active compounds. Its boronic acid moiety allows for the formation of stable complexes with biomolecules, enhancing the pharmacological properties of resultant drugs.

Case Study: Anticancer Agents

Recent studies have explored the use of boronic acids in the development of proteasome inhibitors for cancer therapy. For instance, derivatives of boronic acids have shown promising results in targeting cancer cells by inhibiting the proteasome pathway, leading to apoptosis in malignant cells.

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for constructing complex molecular architectures. Its ability to undergo Suzuki coupling reactions enables the formation of carbon-carbon bonds, crucial for synthesizing various organic compounds.

Case Study: Suzuki Coupling Reactions

The application of this compound in Suzuki coupling reactions has been documented, demonstrating its effectiveness in synthesizing biaryl compounds that are significant in pharmaceuticals and agrochemicals.

Materials Science

The unique properties of boronic acids make them suitable for developing functional materials, including sensors and drug delivery systems. The reversible binding nature of boronic acids with sugars allows for their incorporation into hydrogels and other polymeric materials.

Case Study: Drug Delivery Systems

Research has indicated that incorporating boronic acids into polymer matrices enhances the responsiveness of drug delivery systems to physiological conditions, such as pH changes or glucose levels, thereby improving therapeutic efficacy.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.

    1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indole-2-yl-2-boronic ester: Similar structure but with a boronic ester group instead of a boronic acid group.

Uniqueness

1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid is unique due to the combination of the boronic acid and indole functionalities, which provide a versatile platform for various chemical reactions and biological interactions .

Biological Activity

1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid is a synthetic compound that belongs to the class of boronic acids. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific boronic acid derivative.

This compound is characterized by its boronic acid functional group, which enhances its reactivity and biological interactions. The tert-butoxycarbonyl (Boc) group is often used to protect amines during synthesis, indicating potential applications in drug development.

Antioxidant Activity

Research indicates that boronic acids exhibit significant antioxidant properties. In a study assessing various boronic compounds, the antioxidant potential of this compound was evaluated using assays such as DPPH and ABTS radical scavenging methods. The compound demonstrated effective radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress in biological systems .

Anticancer Activity

The anticancer properties of this compound have been explored through in vitro studies on cancer cell lines. Notably, the compound exhibited selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 18.76 µg/mL. This indicates a promising therapeutic index for further development in cancer treatment strategies .

Antibacterial Activity

The antibacterial efficacy of this compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that the compound inhibited bacterial growth at concentrations as low as 6.50 mg/mL, highlighting its potential as an antibacterial agent .

Enzyme Inhibition

Enzyme inhibition studies revealed that this compound has moderate inhibitory effects on acetylcholinesterase (IC50: 115.63 µg/mL) and high inhibitory activity on butyrylcholinesterase (IC50: 3.12 µg/mL). Such enzyme inhibition profiles suggest potential applications in treating neurodegenerative diseases where cholinesterase activity is a therapeutic target .

Case Studies and Research Findings

Activity Method IC50 Value
AntioxidantDPPH0.14 ± 0.01 µg/mL
Anticancer (MCF-7)Cytotoxicity assay18.76 ± 0.62 µg/mL
AntibacterialZone of inhibition6.50 mg/mL
AcetylcholinesteraseEnzyme inhibition assay115.63 ± 1.16 µg/mL
ButyrylcholinesteraseEnzyme inhibition assay3.12 ± 0.04 µg/mL

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenoxyindol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BNO5/c1-19(2,3)26-18(22)21-16-10-9-15(25-14-7-5-4-6-8-14)11-13(16)12-17(21)20(23)24/h4-12,23-24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMCWYXICMXKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096331-36-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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